

ATTO 390 Dye: A Technical Guide for Advanced Research Applications

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Compound of Interest

Compound Name: ATTO 390

Cat. No.: B12058962

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 390 is a fluorescent dye belonging to the coumarin family, designed for high-sensitivity applications in life sciences research.^[1] Characterized by its high fluorescence quantum yield, significant Stokes shift, and good photostability, **ATTO 390** is a versatile tool for labeling a wide range of biomolecules, including proteins, DNA, and RNA.^{[1][2]} Its moderate hydrophilicity and low molecular weight make it suitable for a variety of applications, from single-molecule detection to flow cytometry.^{[2][3]} This guide provides an in-depth overview of the technical properties of **ATTO 390**, detailed protocols for its use, and visualizations of experimental workflows.

Core Technical Specifications

The optical and physical properties of **ATTO 390** are summarized in the table below, providing a comprehensive overview for experimental design.^{[2][4]}

Property	Value	Reference
Excitation Maximum (λ_{ex})	390 nm	[2][4]
Emission Maximum (λ_{em})	479 nm	[2][4]
Molar Extinction Coefficient (ϵ_{max})	$2.4 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$	[4]
Fluorescence Quantum Yield (Φ_f)	0.90	[4]
Fluorescence Lifetime (τ_{fl})	5.0 ns	[2][4]
Stokes Shift	89 nm	[4]
Molecular Weight (Free Acid)	343.42 g/mol	[4]
Structure	Coumarin derivative	[1][2]

Key Features and Applications

ATTO 390 offers several advantageous features for research applications:

- **High Fluorescence Yield and Photostability:** Ensures bright and stable signals, crucial for demanding applications like single-molecule imaging.[1]
- **Large Stokes Shift:** The significant separation between excitation and emission maxima (89 nm) minimizes self-quenching and simplifies the selection of filter sets, leading to improved signal-to-noise ratios.[4]
- **Versatile Conjugation Chemistries:** **ATTO 390** is available with a variety of reactive groups, including NHS ester (for labeling primary amines), maleimide (for labeling thiols), and azide/alkyne (for click chemistry), allowing for the straightforward labeling of a wide range of biomolecules.[1]
- **Broad Application Spectrum:** The dye is well-suited for a multitude of techniques, including:
 - Fluorescence Microscopy (including super-resolution techniques like STED)[3]

- Immunofluorescence (IF) and Immunocytochemistry (ICC)[2]
- Flow Cytometry[3]
- Fluorescence in situ Hybridization (FISH)[3]
- Single-Molecule Detection and Tracking[1]
- Förster Resonance Energy Transfer (FRET) studies

Experimental Protocols

Detailed methodologies for common applications of **ATTO 390** are provided below. These protocols are intended as a starting point and may require optimization for specific experimental conditions.

Protein Labeling with ATTO 390 NHS Ester

This protocol describes the labeling of proteins, such as antibodies, with **ATTO 390** NHS ester, which reacts with primary amines (e.g., lysine residues).

Materials:

- Protein to be labeled (in an amine-free buffer like PBS)
- **ATTO 390** NHS ester
- Anhydrous, amine-free DMSO or DMF
- Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3
- Purification column (e.g., Sephadex G-25)

Procedure:

- Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 1-5 mg/mL. If the protein is in a buffer containing amines (e.g., Tris), it must be dialyzed against PBS.

- **Dye Preparation:** Immediately before use, dissolve the **ATTO 390** NHS ester in DMSO or DMF to a concentration of 1 mg/mL.
- **Conjugation Reaction:** While gently stirring, add the dissolved **ATTO 390** NHS ester to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 5-10 fold molar excess of the dye is recommended.
- **Incubation:** Incubate the reaction mixture for 1 hour at room temperature, protected from light.
- **Purification:** Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with PBS. The first colored band to elute is the labeled protein.
- **Determination of Degree of Labeling (DOL):** The DOL can be calculated from the absorbance of the protein (at 280 nm) and the dye (at 390 nm).
- **Storage:** Store the labeled protein at 4°C for short-term use or at -20°C for long-term storage.

Immunofluorescence Staining of Adherent Cells

This protocol outlines the use of an **ATTO 390**-conjugated secondary antibody for indirect immunofluorescence.

Materials:

- Cells grown on coverslips
- Phosphate-Buffered Saline (PBS)
- Fixation Solution: 4% paraformaldehyde in PBS
- Permeabilization Solution: 0.1% Triton X-100 in PBS
- Blocking Buffer: 1% BSA in PBST (PBS + 0.1% Tween 20)
- Primary antibody (unlabeled)

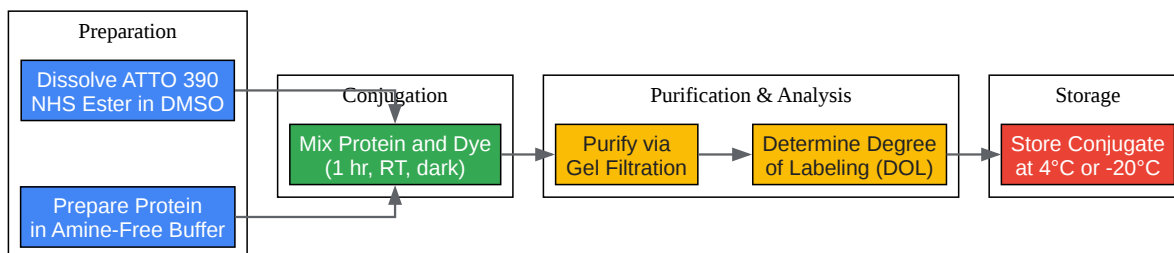
- **ATTO 390**-conjugated secondary antibody
- Mounting medium

Procedure:

- Cell Fixation: Rinse cells with PBS, then fix with 4% paraformaldehyde for 10 minutes at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Blocking: Block non-specific antibody binding by incubating the cells in 1% BSA in PBST for 30 minutes.
- Primary Antibody Incubation: Incubate the cells with the primary antibody, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C.
- Washing: Wash the cells three times with PBST for 5 minutes each.
- Secondary Antibody Incubation: Incubate the cells with the **ATTO 390**-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.
- Washing: Wash the cells three times with PBST for 5 minutes each in the dark.
- Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
- Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters for **ATTO 390** (Excitation: ~390 nm, Emission: ~480 nm).

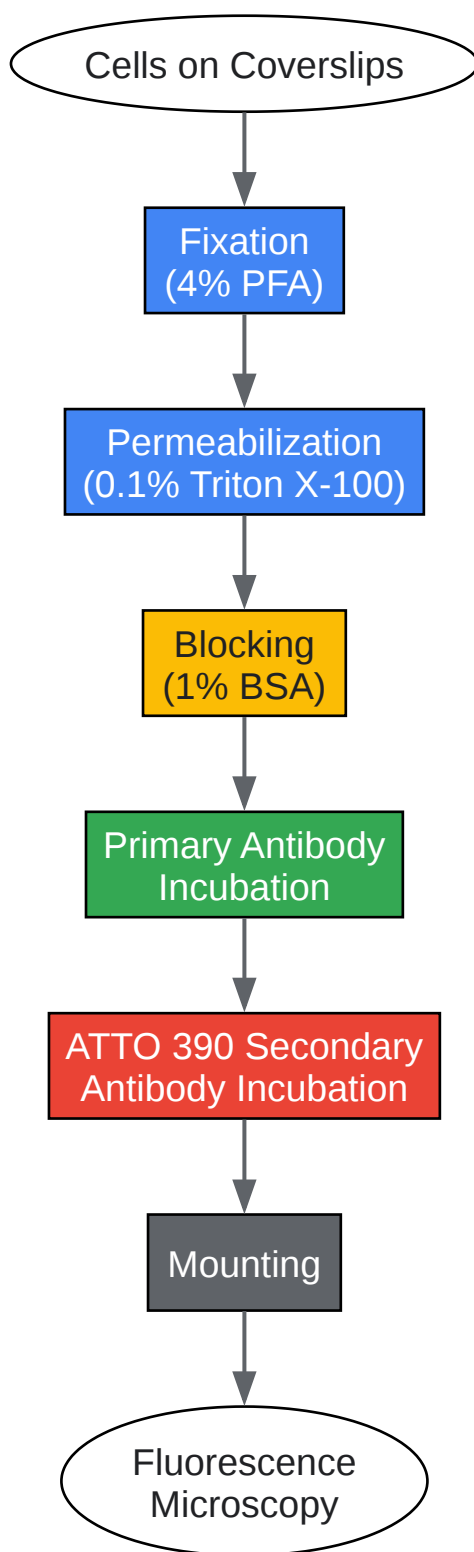
Visualizations of Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate common experimental workflows and a conceptual signaling pathway where **ATTO 390** can be employed.



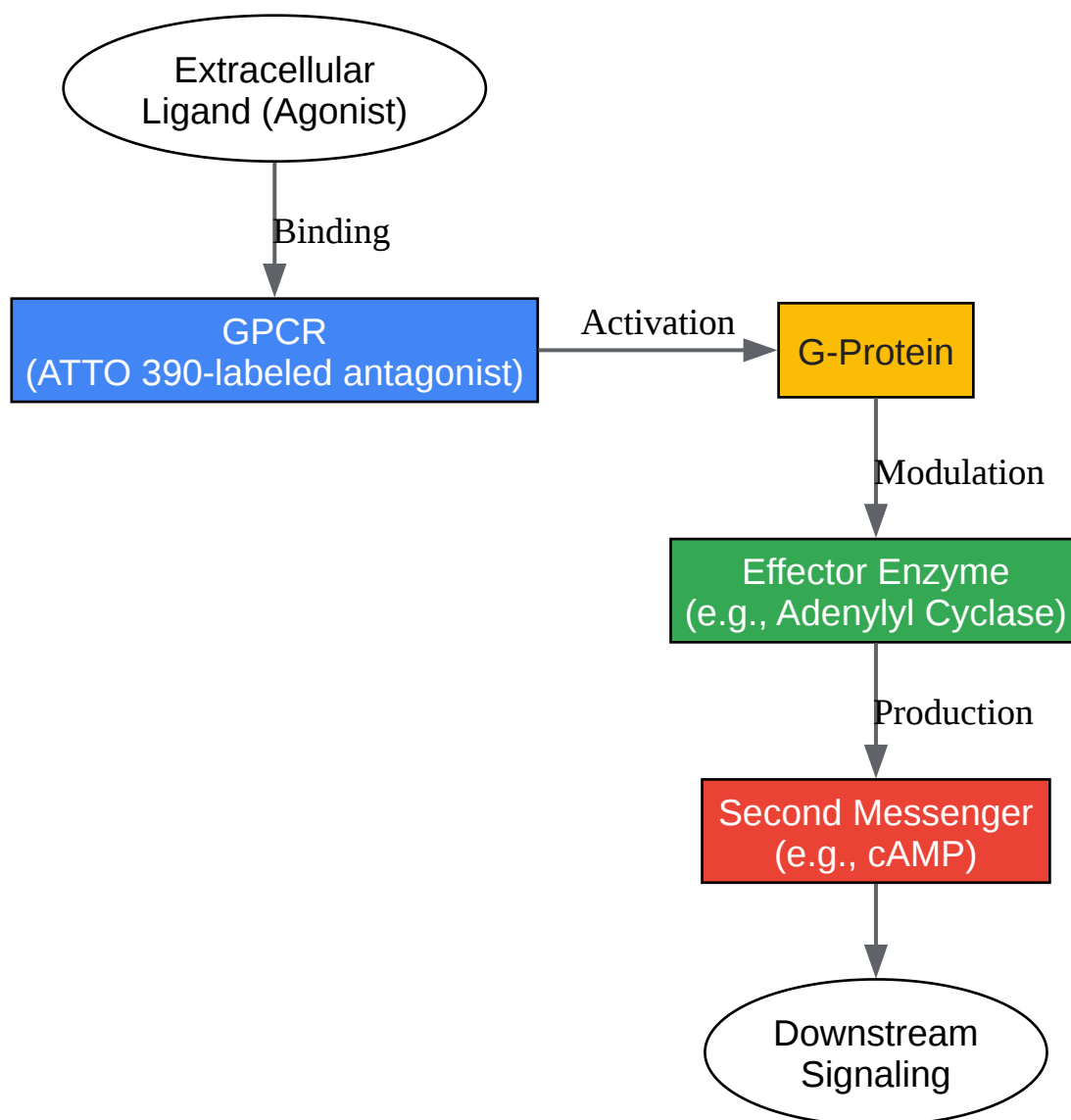
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Caption: Workflow for labeling proteins with **ATTO 390** NHS ester.



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Caption: Indirect immunofluorescence staining workflow.



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Caption: Conceptual GPCR signaling pathway studied with an **ATTO 390**-labeled ligand.

Conclusion

ATTO 390 is a robust and versatile fluorescent dye with excellent photophysical properties that make it a valuable tool for a wide array of research applications. Its high quantum yield, large Stokes shift, and good photostability, combined with the availability of various reactive forms, enable precise and sensitive labeling of biomolecules for advanced imaging and detection techniques. The detailed protocols and workflow visualizations provided in this guide serve as a

comprehensive resource for researchers and professionals in drug development, facilitating the effective implementation of **ATTO 390** in their experimental designs.

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